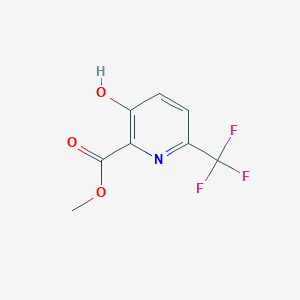

Methyl 3-hydroxy-6-(trifluoromethyl)picolinate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of picolinic acid research and trifluoromethyl-containing organic compounds. Picolinic acid derivatives have been recognized since the early 20th century as important biological molecules, serving as bidentate chelating agents of metallic elements in biological systems. The compound picolinic acid itself, with the formula NC₅H₄CO₂H, represents a fundamental pyridine derivative with a carboxylic acid substituent at the 2-position. The historical significance of picolinic acid extends to its role as a catabolite of the amino acid tryptophan through the kynurenine pathway, where it functions in various neuroprotective, immunological, and anti-proliferative processes.

The incorporation of trifluoromethyl groups into pyridine-based structures represents a more recent development in organic chemistry, driven by the unique properties that fluorine substitution imparts to organic molecules. The systematic exploration of trifluoromethylpyridine derivatives gained momentum in the latter half of the 20th century, as researchers recognized the potential of these compounds in pharmaceutical applications. The synthesis and application of trifluoromethylpyridine derivatives have become increasingly important in agrochemical and pharmaceutical research, with these compounds serving as key intermediates in the development of bioactive molecules.

The specific compound this compound, identified by Chemical Abstracts Service number 1245915-35-8, represents a convergence of these two important chemical motifs. The development of this particular derivative likely arose from the need for specialized intermediates in synthetic chemistry, where the combination of hydroxyl and trifluoromethyl functionalities provides unique reactivity patterns and biological activity profiles.

Significance in Organic Chemistry Research

This compound holds significant importance in organic chemistry research due to its unique structural features and potential applications as a synthetic intermediate. The compound's significance stems from several key factors that make it valuable for researchers working in medicinal chemistry, materials science, and synthetic methodology development.

The trifluoromethyl group present in this compound represents one of the most important functional groups in modern pharmaceutical chemistry. Trifluoromethyl-containing compounds have gained prominence due to their enhanced metabolic stability, improved lipophilicity, and unique electronic properties. These characteristics make trifluoromethylated molecules particularly valuable in drug discovery, where the incorporation of fluorine atoms can significantly alter a compound's pharmacokinetic and pharmacodynamic properties.

The hydroxyl group at the 3-position provides additional functionality that enables further chemical transformations and potential biological interactions. This hydroxyl group can serve as a site for derivatization, allowing researchers to introduce additional functional groups or create conjugates with other molecules. The strategic positioning of this hydroxyl group relative to the carboxylate ester and the trifluoromethyl substituent creates opportunities for intramolecular interactions and unique conformational preferences.

| Chemical Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO₃ | Indicates compact structure with multiple functional groups |

| Molecular Weight | 221.13 g/mol | Suitable for pharmaceutical applications |

| Chemical Abstracts Service Number | 1245915-35-8 | Unique identifier for research and commercial purposes |

| Systematic Name | Methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate | Reflects precise substitution pattern |

The compound's utility as a research tool extends to its potential role in studying structure-activity relationships in biological systems. The combination of the picolinic acid backbone with trifluoromethyl and hydroxyl substitutions provides researchers with a platform for investigating how specific structural modifications affect biological activity and molecular recognition processes.

Position within Picolinic Acid Derivatives Family

This compound occupies a distinctive position within the broader family of picolinic acid derivatives, representing a highly specialized member of this important class of compounds. To understand its position, it is essential to examine the structural relationships and chemical properties that connect it to other members of this family.

Picolinic acid derivatives are characterized by their pyridine ring structure with a carboxylic acid group at the 2-position, making them isomers of nicotinic acid and isonicotinic acid, which have carboxyl groups at the 3- and 4-positions, respectively. The fundamental picolinic acid structure serves as a scaffold for numerous derivatives that have found applications in coordination chemistry, biochemistry, and pharmaceutical research.

Within this family, this compound can be compared to other related compounds that share similar structural features. For example, the closely related compound methyl 3-hydroxy-5-(trifluoromethyl)picolinate, with Chemical Abstracts Service number 1256810-01-1, differs only in the position of the trifluoromethyl group. This positional isomer provides valuable insight into how subtle structural changes can affect chemical properties and biological activity.

The 5-(trifluoromethyl)picolinic acid monohydrate represents another important family member that has been extensively studied for its crystal structure and hydrogen-bonding networks. This compound demonstrates the ability of trifluoromethyl-substituted picolinic acids to form complex supramolecular structures through hydrogen bonding, with the crystal structure revealing water-bridged hydrogen-bonding dimers and two-dimensional sheet structures.

| Compound | Substitution Pattern | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Picolinic Acid | 2-carboxylic acid | C₆H₅NO₂ | Basic scaffold, chelating agent |

| 5-(Trifluoromethyl)picolinic Acid | 2-carboxylic acid, 5-trifluoromethyl | C₇H₄F₃NO₂ | Enhanced electronic properties |

| Methyl 3-hydroxy-5-(trifluoromethyl)picolinate | 2-methyl ester, 3-hydroxyl, 5-trifluoromethyl | C₈H₆F₃NO₃ | Positional isomer |

| This compound | 2-methyl ester, 3-hydroxyl, 6-trifluoromethyl | C₈H₆F₃NO₃ | Target compound |

The position of this compound within this family is further defined by its potential as an intermediate in synthetic pathways leading to more complex bioactive molecules. The compound's structure suggests it could serve as a precursor for the synthesis of pharmaceutical agents or materials with specialized properties, particularly given the growing importance of trifluoromethyl-containing compounds in drug discovery.

The electronic effects of the 6-trifluoromethyl substitution pattern distinguish this compound from its isomers and other family members. The positioning of the trifluoromethyl group ortho to the nitrogen atom creates unique electronic interactions that can influence the compound's reactivity, stability, and potential biological activity. This positioning also affects the compound's ability to participate in coordination chemistry and hydrogen bonding, which are important considerations for its applications in research and development.

Properties

IUPAC Name |

methyl 3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)6-4(13)2-3-5(12-6)8(9,10)11/h2-3,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKYYQONMQMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-hydroxy-6-(trifluoromethyl)picolinate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a trifluoromethyl group, which enhance its lipophilicity and metabolic stability. The trifluoromethyl group is known to increase the compound's ability to penetrate biological membranes, facilitating its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈F₃N₁O₂ |

| Molecular Weight | 221.16 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Lipophilicity | Enhanced by trifluoromethyl group |

The biological activity of this compound is attributed to its interactions with specific enzymes and receptors. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects such as:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It can act as a ligand for certain receptors, influencing signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the hydroxyl and trifluoromethyl groups significantly affect the compound's efficacy.

Key Findings from SAR Studies

- Hydroxyl Group: The presence of the hydroxyl group is essential for hydrogen bonding interactions with target proteins, enhancing binding affinity.

- Trifluoromethyl Group: This group increases lipophilicity, leading to improved bioavailability and metabolic stability.

- Positioning of Functional Groups: The specific positioning of these groups influences reactivity and interaction with biological targets.

Case Studies

Several studies have explored the biological activity of this compound, demonstrating its potential therapeutic applications:

- Anti-Cancer Activity:

- Enzyme Interaction Studies:

-

Pharmaceutical Applications:

- This compound has been evaluated as an intermediate in synthesizing other bioactive compounds, demonstrating versatility in drug development.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₃H₂₅N₃O₃

- Molecular Weight : 391.47 g/mol

- Melting Point : 108–110°C (in hexane)

- Spectroscopic Data :

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Table 1: Substituent Comparison at Positions 3 and 6

*Calculated based on the core structure (C₇H₄F₃NO₂) + methyl ester and hydroxyl group.

Key Observations:

Electronic Effects :

- The -CF₃ group at position 6 is common across all analogues, imparting electron-withdrawing effects that stabilize the pyridine ring and enhance metabolic resistance.

- Substituents at position 3 modulate reactivity:

- -OH (target compound): Increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents.

- -NH₂ : Offers nucleophilic character, enabling derivatization via amide coupling .

Synthetic Accessibility :

- The target compound’s synthesis (97% yield) is more efficient than brominated analogues, which require multi-step protocols involving sulfonamide intermediates (e.g., 59% yield for Methyl 4-methyl-6-(hexahydrocyclopenta[c]pyrrol-2-yl)picolinate) .

- Chlorinated derivatives (e.g., Methyl 6-chloro-3-(trifluoromethyl)picolinate) are synthesized via nucleophilic substitution but often require harsher conditions (e.g., 75°C in acetonitrile) .

Biological Relevance :

- Hydroxyl-containing analogues : Demonstrated in as intermediates for antitumor agents, leveraging hydrogen bonding for target engagement.

- Brominated analogues : Serve as precursors in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromide’s reactivity .

Data Tables

Table 2: Physical and Spectroscopic Properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-hydroxy-6-(trifluoromethyl)picolinate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via esterification of 3-hydroxy-6-(trifluoromethyl)picolinic acid using methanol under acidic catalysis (e.g., H₂SO₄) or via diazomethane-mediated methylation. Evidence from analogous compounds suggests yields up to 91% under optimized conditions (stoichiometric excess of methanol, 60–80°C, 12–24 hours) .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purification typically involves recrystallization or column chromatography with ethyl acetate/hexane gradients.

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Workflow :

- NMR : Compare , , and NMR spectra with literature data. The trifluoromethyl group () typically shows a singlet at ~110–120 ppm in NMR .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]).

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in ethanol or dichloromethane .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors, as similar picolinates are classified as skin/eye irritants and respiratory hazards .

- Storage : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis or thermal decomposition .

Q. How does the hydroxy group at position 3 influence the compound’s stability under varying pH conditions?

- Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13). The hydroxy group may promote hydrolysis in acidic or alkaline media, forming 3-hydroxy-6-(trifluoromethyl)picolinic acid. Monitor degradation via HPLC and adjust storage conditions to neutral pH .

Advanced Research Questions

Q. What mechanistic insights explain low yields in the esterification of 3-hydroxy-6-(trifluoromethyl)picolinic acid?

- Troubleshooting : Low yields may arise from steric hindrance near the hydroxy group or competing side reactions (e.g., decarboxylation). Employ DFT calculations to model transition states or optimize catalysts (e.g., DCC/DMAP for mild esterification) .

- Case Study : In analogous syntheses, substituting methanol with methyl iodide in DMF increased yields by 15% .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Root Cause Analysis : Unresolved splitting may stem from dynamic rotational isomerism or hydrogen bonding with the hydroxy group. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze conformers for clearer spectra .

Q. What decomposition pathways occur during thermal stress testing, and how do they impact analytical validation?

- Thermogravimetric Analysis (TGA) : Heating to 150°C under nitrogen reveals mass loss due to trifluoromethyl group degradation (e.g., releasing HF or CO₂). Use FTIR to identify gaseous byproducts .

- Mitigation : Add stabilizers (e.g., BHT) or reduce processing temperatures during formulation.

Q. Which computational models best predict the reactivity of this compound in nucleophilic environments?

- Modeling Approach : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) can map electrostatic potential surfaces, identifying electron-deficient sites (e.g., carbonyl carbon) prone to nucleophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.